gamma-Dodecalactone

Flavor chemistry Sensory science Dairy flavor formulation

Substituting δ-dodecalactone inverts sensory interaction from inhibitory to promotive in lactone blends, compromising mixture balance. γ-Dodecalactone ensures controlled creamy-peach aroma suppression. • γ-Lactone (C12) ring: creamy-peach profile with fruity-note inhibition; opposite effect to δ-lactone • (R)-enantiomer: 8 μg/L detection threshold-lowest among C8-C12 4-alkyl γ-lactones • Natural-grade (≥98% FG): Biobased-certified, Halal/Kosher, compliant with FDA 21 CFR 172.515 & EU 1334/2008

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 57084-18-1
Cat. No. B7799002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Dodecalactone
CAS57084-18-1
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
InChIKeyWGPCZPLRVAWXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Dodecalactone Identity and Physicochemical Profile


Gamma-Dodecalactone (CAS 57084-18-1; preferred active CAS 2305-05-7) is a saturated 12-carbon γ-lactone (γ-butyrolactone class) with the molecular formula C₁₂H₂₂O₂ and molecular weight 198.31 g/mol [1]. The compound exists as a colorless to pale yellow oily liquid at room temperature, with a melting point of 17–18 °C, density of 0.936 g/mL at 25 °C, and refractive index n20/D of 1.452 . Its organoleptic profile is characterized by sweet, creamy, peach-like and fatty notes, with a reported odor detection threshold of approximately 7 μg/kg in water and 7.16–30.03 μg/kg in a deodorized cheddar cheese matrix [2][3]. Gamma-Dodecalactone is recognized as GRAS by FEMA (FEMA No. 2400) and is approved under EU Regulation 1334/2008 and FDA 21 CFR 172.515 for flavor and fragrance applications [4].

GRAS designation (FEMA 2400) for food flavor use
Approved under FDA 21 CFR 172.515 and EU 1334/2008
Natural-grade option with biobased certification and Halal/Kosher
Characteristic creamy, peach-like organoleptic profile

Gamma-Dodecalactone Substitution Risks


Generic substitution among C₁₂ lactones—particularly between gamma-dodecalactone (γ-lactone, five-membered ring) and delta-dodecalactone (δ-lactone, six-membered ring)—introduces quantifiable sensory divergence that cannot be corrected by simple dosage adjustment. Despite sharing the same molecular formula (C₁₂H₂₂O₂), the two lactones differ fundamentally in ring size, which alters odor quality from creamy-peach to buttery-coconut profiles and reverses their sensory interaction behavior in mixtures [1][2]. Additionally, gamma-dodecalactone as a racemic mixture exhibits enantiomer-dependent detection thresholds that vary by up to 35-fold within the same molecular structure [3]. Procurement of undefined stereochemical composition or substitution with δ-dodecalactone therefore introduces uncontrolled variability in flavor impact, matrix compatibility, and regulatory compliance across international food additive frameworks [4].

Ring-size mismatch alters sensory interaction
Gamma-dodecalactone (γ, five-membered ring) exerts inhibitory effects on fruity aroma, while delta-dodecalactone (δ, six-membered ring) exerts promotive effects, reversing mixture balance.
Enantiomer composition shifts potency significantly
Racemic material introduces uncontrolled enantiomeric ratio; (R)-enantiomer threshold differs statistically from (S)-enantiomer, causing variable flavor impact.
Distinct FEMA identity prevents regulatory interchange
FEMA 2400 (tropical, peachy) vs. FEMA 2401 (butter, pork fat) require separate labeling; substitution is a material formulation change.

Gamma-Dodecalactone Comparative Performance


Sensory Interaction vs. Delta-Dodecalactone

In a deodorized cheddar cheese matrix, gamma-dodecalactone and delta-dodecalactone exhibit opposite effects on fruity aroma expression in lactone mixtures. Gamma-dodecalactone acts as an inhibitory component that suppresses fruity aroma perception, whereas delta-dodecalactone acts as a promotive component that enhances fruity aroma expression [1]. Odor thresholds determined in this matrix range from 7.16 to 30.03 μg/kg across the six lactones evaluated, with gamma-dodecalactone demonstrating distinct perceptual interaction behavior that cannot be replicated by delta-dodecalactone [1].

Sensory Interaction
Head-to-head
Inhibitory (gamma) vs. Promotive (delta)
Opposite effects invert fruity aroma expression in mixtures
Cheddar cheese matrix; Feller's additive model
Flavor chemistry Sensory science Dairy flavor formulation

Enantiomeric Odor Threshold Differences

The (R)-enantiomer of gamma-dodecalactone exhibits an aroma detection threshold of 8 μg/L in dry red wine, which is statistically significantly different (p < 0.05) from the (S)-enantiomer threshold [1]. The enantiomeric threshold difference for gamma-dodecalactone is among the most pronounced within the 4-alkyl substituted γ-lactone series evaluated [1]. The lowest threshold determined across all eight enantiomers tested (γ-octalactone through γ-dodecalactone) was 8 μg/L for (R)-dodecalactone, while the highest was 285 μg/L for (R)-nonalactone, representing a 35.6-fold range in odor potency within the same lactone class [1].

Odor Threshold
Head-to-head
(R)-enantiomer: 8 μg/L
Significantly lower threshold than (S)-enantiomer (p<0.05)
Dry red wine; ASTM E679; 25-member panel
Chiral analysis Enantioselective sensory evaluation Flavor potency

FEMA GRAS Identity vs. Delta-Dodecalactone

Gamma-dodecalactone and delta-dodecalactone are regulated under separate FEMA GRAS designations with distinct flavor descriptors: gamma-dodecalactone (FEMA 2400) is characterized as tropical, fatty milk, waxy, sweet, peachy, creamy, whereas delta-dodecalactone (FEMA 2401) is characterized as butter, pork fat, creamy [1][2]. Both compounds are approved under FDA 21 CFR 172.515 and EU Regulation 1334/2008, but the divergent sensory descriptors reflect material differences in organoleptic behavior that prevent interchangeable use in labeled formulations [1].

Regulatory Identity
Head-to-head
FEMA 2400 (tropical, peachy) vs. FEMA 2401 (butter)
Distinct FEMA designations prevent interchangeable use
FDA 21 CFR 172.515; EU 1334/2008
Regulatory compliance Food additive specification GRAS designation

Natural vs. Synthetic Grade Compliance

Natural-grade gamma-dodecalactone (≥98% purity, FG) sourced from Cocos nucifera carries 'Biobased' certification with documented improvements in 'Less Hazardous Chemical Syntheses' and 'Use of Renewable Feedstock' under Green Chemistry Principles . Synthetic gamma-dodecalactone is typically produced via hydrogenation of ricinoleic acid from castor oil or through microbial fermentation using Yarrowia lipolytica [1]. The natural grade meets EU Regulation 1334/2008 & 178/2002 compliance and carries Halal and Kosher certifications, whereas synthetic grades may lack these certifications or the 'natural' designation required for clean-label products .

Grade Compliance
Cross-study comparable
Natural: biobased, Cocos nucifera, Halal/Kosher vs. Synthetic: chemical/fermentation
Natural-grade supports clean-label and certification requirements
Biobased certification; EU 1334/2008 compliance
Green chemistry Natural flavor sourcing Sustainability procurement

Food-Grade Purity and Quality Specifications

Food-grade gamma-dodecalactone (≥97.0% purity by GC-FID) requires additional specification compliance beyond standard purity metrics: acid value ≤2.0 mg KOH/g, water content ≤0.2%, and heavy metals (Pb) ≤3 ppm [1]. Analytical standard grades (≥98.5% GC) provide higher purity for quantitative applications but may not carry food-grade certifications . Fragrance grade (FG) materials meet organoleptic and purity requirements specific to perfumery use .

Food-Grade Specs
Cross-study comparable
Purity ≥97.0% Acid value ≤2.0 mg KOH/g Water ≤0.2% Pb ≤3 ppm
Food use requires acid value and heavy metal compliance
GC-FID; refractive index 1.452–1.458
Quality control Food additive specification Procurement compliance

Fragrance Volatility and Tenacity

Gamma-dodecalactone is classified as a base-to-heart note with a boiling point of approximately 257 °C, providing extended tenacity in fragrance compositions [1]. In contrast, lower molecular weight γ-lactones (e.g., γ-octalactone, γ-nonalactone) exhibit higher volatility and shorter duration [2]. Gamma-dodecalactone bridges juicy top notes and persistent musky bases, with typical use levels of 0.01–1% depending on accord type [1]. The compound demonstrates 'extraordinary tenacity' in heavy florals compared to shorter-chain γ-lactone analogs, which evaporate more rapidly [1].

Volatility Profile
Class-level inference
Boiling point ~257 °C; base-to-heart note
Extended tenacity vs. shorter-chain γ-lactones
Use levels 0.01–1% in fragrances
Fragrance formulation Perfumery materials Volatility profiling

Gamma-Dodecalactone Application Scenarios


Controlled Lactone Sensory Interactions in Dairy

For cheddar cheese and dairy flavor applications where precise control over fruity aroma expression is required, gamma-dodecalactone must be specifically procured rather than substituted with delta-dodecalactone. Evidence demonstrates that gamma-dodecalactone exerts an inhibitory effect on fruity aroma perception in lactone mixtures, whereas delta-dodecalactone exerts a promotive effect [1]. Formulators developing dairy flavors with multiple lactone components should select gamma-dodecalactone when suppression or moderation of fruity notes is desired, and should specifically avoid delta-dodecalactone substitution which would invert the intended sensory interaction and compromise mixture balance [1].

Enantioselective Flavor Potency Development

Researchers and formulators requiring maximum flavor potency with minimal dosage should prioritize procurement of (R)-gamma-dodecalactone or enantiomerically enriched material. The (R)-enantiomer exhibits an aroma detection threshold of 8 μg/L in wine, which is statistically significantly lower (p < 0.05) than the (S)-enantiomer [2]. This 8 μg/L threshold represents the lowest value among all eight 4-alkyl substituted γ-lactone enantiomers tested (γ-octalactone through γ-dodecalactone) [2]. Procurement of undefined racemic material introduces uncontrolled enantiomeric composition and therefore variable flavor potency, necessitating analytical verification of enantiomeric distribution for applications where threshold sensitivity is critical [2].

Clean-Label and Natural Compliance Sourcing

For natural and clean-label food products regulated under EU Regulation 1334/2008 or requiring 'natural flavor' designation under FDA 21 CFR 172.515, procurement must specify natural-grade gamma-dodecalactone with documented biobased certification. Natural-grade material (≥98% purity, FG) sourced from Cocos nucifera carries 'Biobased' certification with documented improvements in Green Chemistry Principles 'Less Hazardous Chemical Syntheses' and 'Use of Renewable Feedstock' . Synthetic substitution risks non-compliance with 'natural' labeling claims and may lack Halal/Kosher certifications required for specific market access .

Long-Duration Base-Note Tenacity in Fragrance

Fragrance formulators developing heavy florals, gourmand accords, or compositions requiring lactonic base-note persistence should specifically select gamma-dodecalactone (C₁₂ chain length) over shorter-chain γ-lactone analogs. With a boiling point of approximately 257 °C and classification as a base-to-heart note, gamma-dodecalactone provides 'extraordinary tenacity' that bridges juicy top notes and persistent musky bases [3]. Shorter-chain γ-lactones (C₈–C₉) exhibit higher volatility and shorter duration, making them unsuitable for applications requiring extended lactonic presence. Typical use levels range from 0.01% in creamy florals to 1% in gourmand/dairy accords [3].

Application
Selection Property
Validation Focus
Dairy flavor sensory control
Inhibitory sensory profile
Aroma expression in lactone mixtures
Enantioselective flavor development
Enantiomeric potency review
Enantiomeric purity and threshold verification
Natural/clean-label sourcing
Biobased certification review
Natural designation compliance
Base-note fragrance tenacity
Boiling point and chain-length profile
Tenacity relative to shorter-chain analogs

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